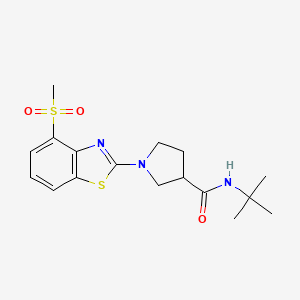![molecular formula C14H19BrN4O2S B6472217 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640815-07-0](/img/structure/B6472217.png)
4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine is an intriguing compound with potential applications across various fields such as medicinal chemistry, materials science, and industrial processes. This compound is noted for its unique molecular structure and potential biological activities.
Métodos De Preparación
Synthetic Routes: The synthesis of 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step processes, starting from readily available starting materials. One common route begins with the bromination of 2-(methylsulfanyl)pyrimidine, followed by a series of nucleophilic substitution reactions to introduce the morpholine and pyrrolidine moieties.
Industrial Production Methods: In industrial settings, the synthesis of this compound might involve continuous flow processes to increase yield and purity. Automation and precise control of reaction conditions are crucial for scaling up the production of such complex molecules.
Análisis De Reacciones Químicas
Types of Reactions: 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine can undergo a variety of chemical reactions, including:
Oxidation: Transformations involving the oxidation of the methylsulfanyl group.
Reduction: Potential reduction of the bromine substituent or carbonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions of the pyrimidine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are commonly used to dissolve the compound and facilitate reactions.
Major Products: The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation could yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups into the molecule, potentially enhancing its biological activity.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine serves as an intermediate for the synthesis of more complex molecules. Its unique structure allows for a variety of modifications, making it a valuable tool for synthetic chemists.
Biology: Biologically, this compound is studied for its potential as a therapeutic agent. The presence of the pyrimidine ring, a common scaffold in many bioactive molecules, suggests possible applications in drug discovery and development.
Medicine: In medicine, researchers are investigating the use of this compound as a lead compound for developing new pharmaceuticals, particularly for targeting specific molecular pathways involved in diseases.
Industry: Industrially, this compound's reactivity makes it a potential candidate for developing new materials with specific properties, such as polymers with enhanced stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine is likely complex, involving multiple molecular targets. It may interact with enzymes or receptors in cells, modulating their activity through binding to specific sites. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes, depending on the biological context.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine include other pyrimidine derivatives with different substituents, such as 4-chloro-2-(methylsulfanyl)pyrimidine or 4-fluoro-2-(pyrrolidine-1-carbonyl)morpholine.
Uniqueness: What sets this compound apart is its combination of bromine, methylsulfanyl, and pyrrolidine functionalities, which confer distinct chemical and biological properties. This unique combination allows for specific interactions with molecular targets that are not achievable with other similar compounds.
This article gives a high-level overview of the compound
Propiedades
IUPAC Name |
[4-(5-bromo-2-methylsulfanylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN4O2S/c1-22-14-16-8-10(15)12(17-14)19-6-7-21-11(9-19)13(20)18-4-2-3-5-18/h8,11H,2-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJDGZKIZMJAKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCOC(C2)C(=O)N3CCCC3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrazine](/img/structure/B6472137.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)oxolane-3-carboxamide](/img/structure/B6472148.png)
![2-{4-[2-(ethylamino)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6472150.png)
![2-{4-[4-(ethylamino)pyrimidin-2-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6472158.png)
![4-({1-[(5-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6472163.png)

![4-({1-[(4-bromothiophen-2-yl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6472168.png)
![1-benzyl-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-2-one](/img/structure/B6472170.png)
![N-tert-butyl-1-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B6472177.png)
![1-[(3-bromophenyl)methyl]-N-tert-butylpyrrolidine-3-carboxamide](/img/structure/B6472180.png)
![2-cyclopropyl-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6472183.png)
![N-tert-butyl-1-{[4-(trifluoromethyl)phenyl]methyl}pyrrolidine-3-carboxamide](/img/structure/B6472189.png)

![3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6472225.png)
